molecular formula C15H22N2O B5819296 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine

1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine

Cat. No. B5819296
M. Wt: 246.35 g/mol
InChI Key: ZZSHNKKOEDKKJH-FNORWQNLSA-N
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Description

1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine, also known as MMPP, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. MMPP is a synthetic compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research studies. In

Mechanism of Action

The mechanism of action of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine is not fully understood, but it is thought to act by binding to the serotonin and dopamine transporters in the brain. This binding leads to an increase in the release of these neurotransmitters, which may be responsible for the effects of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine on mood and pain.
Biochemical and Physiological Effects
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine has been shown to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases. 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine has also been shown to have antioxidant properties, which may be responsible for its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine for use in lab experiments is its relatively simple synthesis method and high yield. Additionally, 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine has been shown to have a range of effects on the central nervous system, making it a useful tool for studying the mechanisms of mood and pain regulation. However, one limitation of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine is its potential for toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine. One area of interest is in the development of new drugs based on the structure of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine and its effects on neurotransmitter release. Finally, there is a need for more research on the potential toxicity of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine and its safety for use in humans.

Synthesis Methods

1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine can be synthesized using a variety of methods, including the condensation of 1-(2-methoxyphenyl)-3-propen-1-one with 4-methylpiperazine in the presence of a base. Alternatively, 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine can be synthesized by the reaction of 1-(2-methoxyphenyl)-3-buten-1-one with 4-methylpiperazine in the presence of a reducing agent. The synthesis of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine is a relatively straightforward process, and the compound can be obtained in high yields with good purity.

Scientific Research Applications

1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine has been shown to have a range of effects on the central nervous system. 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine has been shown to increase the release of dopamine and serotonin in the brain, which may have implications for the treatment of depression and other mood disorders. Additionally, 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.

properties

IUPAC Name

1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-16-10-12-17(13-11-16)9-5-7-14-6-3-4-8-15(14)18-2/h3-8H,9-13H2,1-2H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSHNKKOEDKKJH-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC=CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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